
5-methyl-4-(2-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with 5-methylimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-4-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as tantalum carbide.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: The major product is the corresponding sulfone or sulfoxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-methyl-4-(2-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It can also be employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can also coordinate with metal ions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-nitrophenyl)-1H-imidazole: Lacks the methyl group at the 5-position.
5-methyl-1H-imidazole: Lacks the nitrophenyl group at the 4-position.
2-nitroimidazole: Lacks the methyl group at the 5-position and has the nitro group at the 2-position.
Uniqueness
The presence of both the methyl group at the 5-position and the nitrophenyl group at the 4-position makes 5-methyl-4-(2-nitrophenyl)-1H-imidazole unique. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-methyl-4-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
Clave InChI |
LXOHLMIACNXZKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


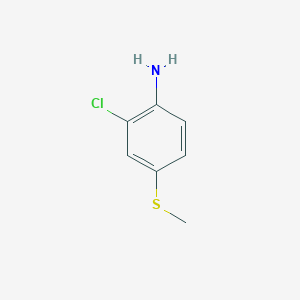
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
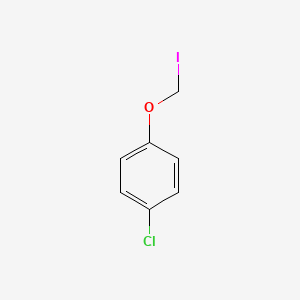
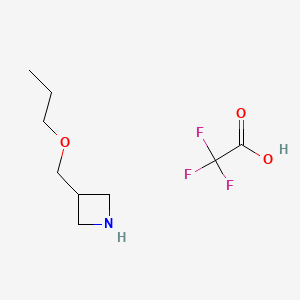
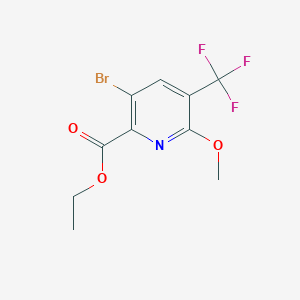
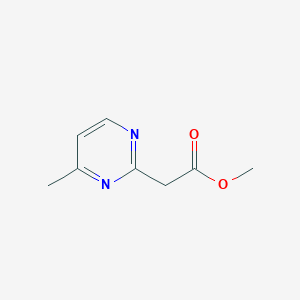
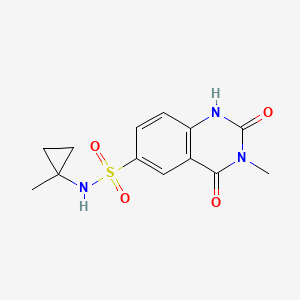
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
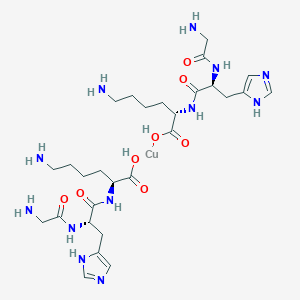

![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
